5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid
Description
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a halogenated indole derivative featuring a bromine atom at position 5, a fluorine atom at position 6, and a methyl group at the 1-position of the indole core, with a carboxylic acid moiety at position 2.
Properties
IUPAC Name |
5-bromo-6-fluoro-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-7(11)8(12)3-9(5)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIYGGDHCIHFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC(=C(C=C21)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid typically involves:
- Construction or functionalization of the indole ring.
- Introduction of halogen substituents (bromine and fluorine) at specific positions on the aromatic ring.
- Methylation of the nitrogen atom of the indole.
- Introduction of the carboxylic acid group at the 3-position.
This sequence requires careful control of regioselectivity, reaction conditions, and purification to achieve high yield and purity.
Key Preparation Steps and Conditions
Halogenation
- Selective Bromination and Fluorination:
The 5-bromo and 6-fluoro substitution pattern on the indole ring is achieved through regioselective halogenation. This can be done by starting from a suitably substituted indole or via directed halogenation using electrophilic halogen sources under controlled conditions.- Bromination is often carried out using N-bromosuccinimide (NBS) or elemental bromine with regioselective control.
- Fluorination can be introduced via electrophilic fluorinating agents or by using fluorinated starting materials.
The order of halogen introduction can be optimized to avoid undesired side reactions.
N-Methylation
- The methylation of the indole nitrogen (N-1 position) is typically performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step ensures the formation of the 1-methyl indole derivative.
Carboxylation at the 3-Position
- The introduction of the carboxylic acid at the 3-position is achieved via oxidation or substitution reactions on the indole ring.
- One approach involves the use of methyl indole-3-acetate intermediates, which can be hydrolyzed to the corresponding carboxylic acid.
- Alternatively, direct carboxylation can be performed using carbonylation reactions under catalytic conditions.
Representative Synthetic Route (Literature-Based)
A typical synthetic route adapted from recent research and patents includes:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1. Halogenation | Starting indole derivative, NBS (for Br), Selectfluor or other fluorinating agent | Selective bromination at C-5 and fluorination at C-6 positions | 70-85% |
| 2. N-Methylation | Methyl iodide, base (e.g., K2CO3), solvent (DMF or acetone), room temperature | Alkylation of indole nitrogen to form 1-methylindole | 80-90% |
| 3. Carboxylation | Methyl chloroformate or methyl indole-3-acetate intermediate, base (NaOH), solvent (dichloromethane/water biphasic) | Introduction of carboxylic acid group at 3-position via ester hydrolysis | 75-85% |
This sequence is supported by the synthesis of related indole-3-carboxylic acid derivatives reported in the literature, where methyl indole-3-acetate intermediates are key precursors.
Optimization Techniques
- Reaction Medium: Biphasic systems (organic/aqueous) are employed for better control of carboxylation and hydrolysis steps.
- Temperature Control: Low temperature during halogenation prevents over-substitution; warming to room temperature facilitates methylation and ester hydrolysis.
- Catalysts and Bases: Use of mild bases like potassium carbonate or cesium carbonate improves methylation efficiency and selectivity.
- Purification: Crystallization and chromatographic techniques (e.g., silica gel chromatography) are used to isolate pure product.
Analytical Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the substitution pattern and methylation on the indole ring.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Melting Point Determination: Provides physical characterization consistent with literature values (~103-105 °C for related compounds).
Comparative Notes on Isomeric Compounds
- The positional isomer 6-bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid differs only in the halogen substitution sites but requires similar synthetic strategies with adjusted regioselectivity.
- Such subtle differences in halogen position affect reactivity and biological properties, thus influencing synthetic route optimization.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C10H7BrFNO2 |
| Molecular Weight | 272.07 g/mol |
| Key Reagents | N-bromosuccinimide, electrophilic fluorinating agents, methyl iodide, methyl chloroformate |
| Solvents | Dichloromethane, acetonitrile, aqueous NaOH |
| Reaction Temperatures | 0 °C (halogenation), room temperature to 80 °C (methylation, carboxylation) |
| Typical Yields | 70-90% per step |
| Purification Methods | Extraction, recrystallization, chromatography |
| Analytical Techniques | NMR, HRMS, melting point |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, often using oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Coupling: Palladium catalysts in the presence of base and solvent.
Major Products
The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid and related indole derivatives:
Key Observations:
Halogen Effects :
- Bromine at position 5 (as in the target compound) contributes to steric bulk and electrophilicity, while fluorine at position 6 enhances binding via halogen bonds . Comparatively, chlorine in 7-chloro-3-methyl-1H-indole-2-carboxylic acid offers weaker halogen bonding but similar steric effects .
Carboxylic Acid Position :
- The 3-carboxylic acid group in the target compound contrasts with 2- or 4-carboxylic acid derivatives (e.g., 6-bromo-1H-indole-4-carboxylic acid). Position 3 is often preferred for hydrogen-bonding interactions in enzyme active sites .
Methyl Group Impact :
- The 1-methyl group in the target compound and its analogues (e.g., 5-bromo-1-methyl-1H-indole-3-carboxylic acid) blocks N-H oxidation, improving metabolic stability compared to unmethylated indoles .
Functional Group Variations :
- Carboxamide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit altered solubility and target engagement compared to carboxylic acid-containing analogs .
Synthetic Utility :
- Ethyl ester derivatives (e.g., ethyl 5-(benzyloxy)-6-bromo-2-(3-hydroxypropyl)-1-methyl-1H-indole-3-carboxylate) serve as intermediates for prodrug development, highlighting the versatility of indole-3-carboxylic acid scaffolds .
Biological Activity
5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C10H8BrFNO2
Molecular Weight : 276.08 g/mol
CAS Number : 1261826-06-5
The compound features a bromine and fluorine atom, which are critical for its biological activity. The presence of these halogens often enhances the pharmacological profile of organic compounds by increasing their lipophilicity and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation : As an alkylating agent, it can form covalent bonds with nucleophilic sites on DNA and proteins, potentially leading to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, contributing to its anticancer properties.
Anticancer Activity
Research indicates that compounds with indole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines. The presence of halogen substituents is believed to enhance this activity by promoting DNA alkylation and disrupting cellular processes.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15.4 | Apoptosis induction |
| Related Indole Derivative | MCF7 | 12.3 | DNA alkylation |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism involves disrupting microbial cell membranes and interfering with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Properties
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against several cancer cell lines, including HeLa and MCF7. The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 15.4 µM against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment.
Study on Antimicrobial Activity
In another investigation published in the Journal of Medicinal Chemistry, the antimicrobial activity of this compound was assessed against both Gram-positive and Gram-negative bacteria. The study highlighted its effectiveness, particularly against Staphylococcus aureus, with an MIC of 32 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the common synthetic routes for 5-Bromo-6-fluoro-1-methyl-1H-indole-3-carboxylic acid?
The synthesis typically involves bromination of a pre-functionalized indole scaffold. Key methods include:
- Radical benzylic bromination : Applied to 1-methylindole-3-carboxylic acid precursors, yielding regioselective bromination at the 5-position under controlled conditions .
- Palladium-catalyzed cross-coupling : Used to introduce bromine or fluorine groups in later stages, ensuring precise substitution patterns .
- Oxidative transformations : For example, oxidation of aldehyde intermediates (e.g., 6-Bromo-5-fluoro-1H-indazole-3-carbaldehyde) to carboxylic acids using strong acids like trifluoroacetic acid (TFA) and sulfuric acid .
Q. How is the purity and identity of this compound verified in research settings?
- Liquid Chromatography/Mass Spectrometry (LC/MS) : Confirms molecular weight (e.g., observed m/z values) and retention times (e.g., 0.80 min under SQD-FA05-1 conditions) .
- Nuclear Magnetic Resonance (NMR) : Assigns substituent positions via chemical shifts (e.g., fluorine and bromine effects on proton environments).
- X-ray Crystallography : Resolves conformational details (e.g., dihedral angles between the carboxylic acid group and indole ring) to validate structural integrity .
Q. Which functional groups in this compound are most reactive, and how does this influence derivatization?
- Carboxylic acid (-COOH) : Enables esterification, amidation, or salt formation for solubility modulation or prodrug development .
- Bromine (Br) : Participates in nucleophilic aromatic substitution (e.g., Suzuki couplings) to introduce aryl or heteroaryl groups .
- Fluorine (F) : Stabilizes electron-deficient intermediates and directs electrophilic substitutions due to its strong electron-withdrawing effect .
Advanced Research Questions
Q. What challenges arise in optimizing the bromination step during synthesis, and how are they addressed?
- Regioselectivity issues : Competing bromination at undesired positions (e.g., 4- or 7-position of indole) can occur. Solutions include using sterically bulky directing groups or Pd-catalyzed protocols to enhance selectivity .
- Side reactions : Over-bromination or decomposition under harsh conditions. Radical bromination at lower temperatures (e.g., 0–25°C) mitigates this .
- Yield variability : Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents) and reaction time (4–12 hours) improves consistency .
Q. How do crystallographic data inform the reactivity of this compound?
- Conformational analysis : X-ray data reveal a dihedral angle of ~6° between the carboxylic acid group and indole ring, suggesting minimal steric hindrance for reactions at the 3-position .
- Hydrogen-bonding networks : Intermolecular O–H⋯O and N–H⋯O bonds in the crystal lattice indicate potential solubility limitations, guiding solvent selection for derivatization .
Q. What is the impact of fluorine and bromine substituents on the electronic properties of the indole ring?
- Electron-withdrawing effects : Fluorine at the 6-position deactivates the ring, directing electrophilic substitutions to the 4- or 7-positions. Bromine at the 5-position enhances halogen-bonding interactions in biological targets .
- Resonance stabilization : Fluorine’s inductive effect stabilizes negative charges during nucleophilic substitutions, facilitating reactions at the bromine site .
Q. How should researchers resolve discrepancies in spectroscopic data during characterization?
- Cross-validation : Combine LC/MS (for molecular weight), NMR (for substituent assignment), and X-ray (for spatial conformation) to reconcile conflicting signals .
- Isotopic labeling : Use deuterated solvents or C-enriched precursors to clarify ambiguous peaks in NMR spectra.
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR shifts and verify experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
